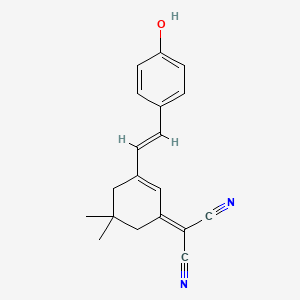

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile

Description

(E)-2-(3-(4-Hydroxystyryl)-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile (referred to as OH1 or DCIP-OH in some studies) is a configurationally locked organic polyene crystal with significant nonlinear optical (NLO) and fluorescent properties. Synthesized via a condensation reaction between 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile and 4-hydroxybenzaldehyde, its structure features a planar main framework except for the C17 atom and two methyl groups on the cyclohexene ring . The hydroxyl group on the styryl moiety enables hydrogen bonding, influencing crystal packing and optical behavior . OH1 is notable for applications in terahertz (THz) wave generation and fluorescent chemosensing .

Properties

IUPAC Name |

2-[3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-19(2)10-15(9-16(11-19)17(12-20)13-21)4-3-14-5-7-18(22)8-6-14/h3-9,22H,10-11H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDACGHLXIUCCIC-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=C(C#N)C#N)C1)C=CC2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=CC(=C(C#N)C#N)C1)/C=C/C2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile typically involves a multi-step process:

Formation of the Styryl Intermediate: The initial step involves the synthesis of the styryl intermediate through a Wittig reaction. This reaction is carried out by reacting a phosphonium ylide with an aldehyde to form the styryl compound.

Cyclohexenyl Intermediate Formation: The styryl intermediate is then subjected to a cyclization reaction to form the cyclohexenyl intermediate. This step often requires the use of a strong base and elevated temperatures.

Final Coupling with Malononitrile: The final step involves the coupling of the cyclohexenyl intermediate with malononitrile under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The double bonds in the styryl and cyclohexenyl moieties can be reduced to form saturated compounds.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molar mass of approximately 290.36 g/mol. Its structure features a hydroxystyryl group, a cyclohexene moiety, and a malononitrile functional group. These components contribute to its reactivity and potential applications in synthetic chemistry.

Key Structural Features

- Donor-π-Acceptor System : The phenolic group acts as an electron donor while the malononitrile group serves as an electron acceptor, making it suitable for nonlinear optical applications.

- Configurationally Locked Polyene : This characteristic enhances its stability and performance in various applications.

Nonlinear Optical (NLO) Materials

OH1 has garnered significant interest due to its high nonlinear optical response. This property is crucial for applications in:

- Optical Switching : The compound can be used in devices that require rapid changes in optical properties.

- Frequency Conversion : It can facilitate processes such as second harmonic generation, which is essential in laser technology.

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronic devices:

- Light Emitting Diodes (LEDs) : Its ability to form excited states upon light absorption suggests potential use in efficient light-emitting devices.

- Solar Cells : The donor-acceptor structure may enhance charge separation and improve the efficiency of organic photovoltaic cells.

Photonic Applications

Due to its photophysical properties, OH1 is suitable for:

- Fluorescent Probes : Studies have shown that it exhibits selective fluorescence when interacting with certain thiols, making it useful in biological sensing applications .

- Optical Sensors : Its responsiveness to environmental changes can be leveraged in developing sensors for detecting specific chemicals or biological markers.

Crystal Structure Analysis

A detailed examination of the crystal structure of OH1 reveals insights into its stability and interactions:

- The compound crystallizes well under controlled conditions, forming suitable crystals for X-ray analysis .

- The molecular packing shows symmetry that may influence its optical properties .

Fluorescent Characteristics

Recent studies demonstrated that OH1 can selectively emit fluorescence signals when exposed to certain thiols like homocysteine (Hcy) and cysteine (Cys). This selectivity is attributed to nucleophilic aromatic substitution reactions facilitated by the sulfhydryl groups present in these amino acids .

Mechanism of Action

The mechanism of action of (E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Material Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport.

Comparison with Similar Compounds

Key Structural Features :

- OH1 : Contains a hydroxystyryl group, leading to hydrogen-bonded networks and planar molecular arrangements with a dihedral angle of 44.1° in the cyclohexene unit .

- DSTMS (4-N,N-Dimethylamino-4′-N′-methylstilbazolium 2,4,6-trimethylbenzenesulfonate): Similar to DAST but with bulkier sulfonate groups, reducing ionic mobility and improving thermal stability .

- HMQ-TMS (2-(4-Hydroxy-3-methoxystyryl)-1-methylquinolinium 2,4,6-trimethylbenzenesulfonate): Methoxy and hydroxyl substituents enhance NLO activity but introduce steric hindrance .

Synthesis: OH1 and analogs are synthesized via Knoevenagel condensation between aldehydes and malononitrile derivatives under basic conditions (e.g., piperidine in ethanol) . Substituents on the aldehyde dictate electronic and steric properties. For example, replacing 4-hydroxybenzaldehyde with 4-cyanobenzaldehyde yields a cyano-substituted analog with altered absorption spectra .

Optical and Nonlinear Optical Properties

Key Findings :

- OH1 outperforms DAST and DSTMS in THz generation at frequencies above 1 THz due to the absence of transverse optical phonon limitations .

- The hydroxyl group in OH1 enhances index matching between NIR and THz fields, enabling efficient collinear phase-matching configurations .

- Fluorescent derivatives of OH1 (e.g., C25H19N5O4) exhibit selective fluorescence quenching for biothiols (e.g., homocysteine) via nucleophilic aromatic substitution .

Crystal Packing and Stability

- OH1: Molecules pack via inversion symmetry, forming hydrogen-bonded networks that stabilize the crystal lattice . The planar structure and locked configuration reduce non-radiative decay, enhancing fluorescence quantum yield in derivatives .

- DAST/DSTMS : Ionic packing leads to higher moisture sensitivity, requiring stringent humidity control during THz experiments .

- Methoxy-Substituted Analogs : Bulkier substituents (e.g., 3,4-dimethoxy groups) introduce steric hindrance, reducing packing efficiency and NLO coefficients compared to OH1 .

Biological Activity

(E)-2(3-(4-hydroxystyryl)-5,5-dimethyl-2-cyclohexenyl-1-ylidene)malononitrile, also known as OH1, is a complex organic compound belonging to the class of phenolic compounds. Its unique structure and properties have garnered significant interest in various fields, particularly in biological and material sciences. This article explores the biological activity of OH1, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of OH1 is C19H18N2O, with a molar mass of approximately 290.36 g/mol. The compound features a donor-π-acceptor structure where the hydroxystyryl group acts as an electron donor and the malononitrile group serves as an electron acceptor. This configuration contributes to its photophysical properties, making it suitable for applications in organic electronics and photonics.

Key Structural Features

Mechanisms of Biological Activity

Research indicates that OH1 exhibits several biological activities that may be leveraged for therapeutic purposes:

Antiviral Activity

Recent studies have highlighted the potential of OH1 as an antiviral agent. Its structural features may allow it to interact with viral components, inhibiting replication processes. For instance, compounds similar to OH1 have shown effectiveness against human adenovirus (HAdV) infections in vitro, suggesting that further exploration into its antiviral properties could yield promising results .

Fluorescent Probe Characteristics

OH1 has been investigated for its use as a fluorescent probe in biological assays. It demonstrates selective fluorescence when interacting with thiols such as homocysteine (Hcy) and cysteine (Cys), which can be attributed to nucleophilic aromatic substitution reactions facilitated by the sulfhydryl groups in these amino acids. This property allows for sensitive detection of biologically relevant molecules .

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that while OH1 exhibits biological activity, it is crucial to evaluate its safety profile. The compound's cytotoxic effects on various cell lines need thorough investigation to establish therapeutic windows for potential clinical applications.

Case Study: Antiviral Efficacy

In a comparative study on novel antiviral compounds, OH1 was assessed alongside other derivatives for its ability to inhibit HAdV replication. Results demonstrated that OH1 exhibited moderate antiviral activity with a favorable selectivity index compared to standard antiviral agents like niclosamide .

Case Study: Fluorescent Sensing

A study focused on the fluorescent properties of OH1 revealed its effectiveness in detecting thiols at low concentrations. The compound's fluorescence intensity varied significantly upon interaction with target analytes, confirming its potential utility in biosensing applications .

Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for further research. Its potential as an antiviral agent and fluorescent probe positions it as a candidate for various biomedical applications. Future studies should focus on elucidating its mechanisms of action, optimizing synthesis methods for higher yields, and conducting comprehensive toxicological evaluations to pave the way for clinical applications.

Continued exploration into the structure-activity relationship (SAR) of OH1 could lead to the development of more potent derivatives with enhanced biological activities and reduced side effects.

Q & A

Q. How to reconcile conflicting LCMS and NMR data (e.g., unexpected adducts)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.